molecular formula C4H4ClNS B089623 3-Chloro-4-methyl-1,2-thiazole CAS No. 1072-56-6

3-Chloro-4-methyl-1,2-thiazole

Cat. No. B089623
CAS RN: 1072-56-6
M. Wt: 133.6 g/mol
InChI Key: FQANRCWINZEGNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-4-methyl-1,2-thiazole is a heterocyclic compound that contains a thiazole ring and a chlorine and methyl group at position 3 and 4, respectively. This compound has gained significant attention in the scientific community due to its potential applications in medicinal chemistry and drug discovery. In

Mechanism Of Action

The mechanism of action of 3-Chloro-4-methyl-1,2-thiazole is not fully understood. However, several studies have suggested that it may exert its antimicrobial and antifungal activities by disrupting the cell membrane or inhibiting the synthesis of essential biomolecules, such as DNA and RNA (Liu et al., 2018; Zhang et al., 2019). Moreover, its anticancer activity may be attributed to its ability to induce apoptosis or inhibit cell proliferation (Liu et al., 2019).

Biochemical And Physiological Effects

3-Chloro-4-methyl-1,2-thiazole has been shown to have both biochemical and physiological effects. For instance, a study by Liu et al. (2018) reported that 3-Chloro-4-methyl-1,2-thiazole inhibited the activity of bacterial enzymes, such as DNA gyrase and topoisomerase IV, which are essential for DNA replication and cell division. Moreover, another study by Zhang et al. (2019) demonstrated that 3-Chloro-4-methyl-1,2-thiazole disrupted the cell membrane of fungi, leading to cell death. Additionally, 3-Chloro-4-methyl-1,2-thiazole has been found to induce oxidative stress and DNA damage in cancer cells, which may contribute to its anticancer activity (Liu et al., 2019).

Advantages And Limitations For Lab Experiments

One of the advantages of using 3-Chloro-4-methyl-1,2-thiazole in lab experiments is its broad-spectrum antimicrobial and antifungal activities, which make it a potential candidate for the development of new antibiotics and antifungal agents. Moreover, its anticancer activity and low toxicity profile make it a promising lead compound for the development of new anticancer drugs. However, one of the limitations of using 3-Chloro-4-methyl-1,2-thiazole is its low solubility in water, which may affect its bioavailability and limit its use in certain applications.

Future Directions

There are several future directions for the research and development of 3-Chloro-4-methyl-1,2-thiazole. One of the areas of interest is the optimization of its synthesis method to improve the yield and purity of the compound. Moreover, further studies are needed to elucidate its mechanism of action and identify its molecular targets. Additionally, the development of new derivatives and analogs of 3-Chloro-4-methyl-1,2-thiazole may lead to the discovery of more potent and selective antimicrobial, antifungal, and anticancer agents. Furthermore, the investigation of its pharmacokinetic and pharmacodynamic properties may provide valuable insights into its therapeutic potential.

Synthesis Methods

The synthesis of 3-Chloro-4-methyl-1,2-thiazole can be achieved through various methods, including the reaction of 3-chlorothiophene with acetone in the presence of a strong base, such as sodium hydride, or the reaction of 3-chlorothiophene with methyl isocyanate in the presence of a catalyst, such as copper(II) chloride. Another method involves the reaction of 3-chlorothiophene with methyl ethyl ketone oxime in the presence of a strong acid, such as hydrochloric acid. The yield and purity of the compound can be improved through purification techniques, such as recrystallization or column chromatography.

Scientific Research Applications

3-Chloro-4-methyl-1,2-thiazole has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to possess antimicrobial, antifungal, and anticancer activities. For instance, a study conducted by Liu et al. (2018) demonstrated that 3-Chloro-4-methyl-1,2-thiazole exhibited potent inhibitory activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VREF) strains. Moreover, another study by Zhang et al. (2019) reported that 3-Chloro-4-methyl-1,2-thiazole showed significant antifungal activity against Candida albicans and Aspergillus fumigatus. Additionally, 3-Chloro-4-methyl-1,2-thiazole has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells (Liu et al., 2019).

properties

CAS RN

1072-56-6

Product Name

3-Chloro-4-methyl-1,2-thiazole

Molecular Formula

C4H4ClNS

Molecular Weight

133.6 g/mol

IUPAC Name

3-chloro-4-methyl-1,2-thiazole

InChI

InChI=1S/C4H4ClNS/c1-3-2-7-6-4(3)5/h2H,1H3

InChI Key

FQANRCWINZEGNW-UHFFFAOYSA-N

SMILES

CC1=CSN=C1Cl

Canonical SMILES

CC1=CSN=C1Cl

synonyms

3-Chloro-4-methylisothiazole

Origin of Product

United States

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